molecular formula C26H26N4O5 B4211943 N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(oxolan-2-ylmethylamino)benzamide

N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(oxolan-2-ylmethylamino)benzamide

Cat. No.: B4211943
M. Wt: 474.5 g/mol
InChI Key: NIEWTYDOEIJXEB-UHFFFAOYSA-N
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Description

N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(oxolan-2-ylmethylamino)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitro group, a benzamide moiety, and a tetrahydrofuranyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(oxolan-2-ylmethylamino)benzamide typically involves multiple steps, including nitration, amination, and coupling reactionsThe final step often involves coupling the intermediate with a tetrahydrofuranyl group under specific reaction conditions such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(oxolan-2-ylmethylamino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Reducing Agents: NaBH4, LiAlH4

    Catalysts: Palladium, platinum

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzamides .

Mechanism of Action

The mechanism of action of N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(oxolan-2-ylmethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group and benzamide moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(oxolan-2-ylmethylamino)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(oxolan-2-ylmethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-29(21-6-3-2-4-7-21)26(32)18-9-12-20(13-10-18)28-25(31)19-11-14-23(24(16-19)30(33)34)27-17-22-8-5-15-35-22/h2-4,6-7,9-14,16,22,27H,5,8,15,17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEWTYDOEIJXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)NCC4CCCO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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